4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Pharmaceutical impurity profiling LC-MS/MS method development Lansoprazole quality control

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone (CAS 1648891-88-6) is a synthetic derivative of the proton pump inhibitor (PPI) lansoprazole, formally designated as an impurity reference standard. With the IUPAC name 2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole , this compound possesses a molecular formula of C₁₅H₁₅N₃O₄S₂ and a molecular weight of 365.43 g/mol.

Molecular Formula C15H15N3O4S2
Molecular Weight 365.422
CAS No. 1648891-88-6
Cat. No. B584152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
CAS1648891-88-6
Molecular FormulaC15H15N3O4S2
Molecular Weight365.422
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C
InChIInChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyQQCSDGJNWMIXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone (CAS 1648891-88-6): A Critical Lansoprazole Impurity Reference Standard for Pharmaceutical Quality Control


4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone (CAS 1648891-88-6) is a synthetic derivative of the proton pump inhibitor (PPI) lansoprazole, formally designated as an impurity reference standard . With the IUPAC name 2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole , this compound possesses a molecular formula of C₁₅H₁₅N₃O₄S₂ and a molecular weight of 365.43 g/mol . It is structurally distinguished from the parent drug by three simultaneous modifications: (i) replacement of the 4-trifluoroethoxy group with a methylsulfonyl moiety, (ii) oxidation of the methylsulfinyl linker to the sulfone, and (iii) absence of the trifluoroethoxy side chain . The compound is supplied as a neat powder with certified purity (typically ≥98%) and is intended exclusively for laboratory use as a reference material in analytical method development, validation, and quality control of lansoprazole drug substance and formulations [1].

Why Lansoprazole-Related Compounds Cannot Substitute for 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone in Regulated Analytical Workflows


The common lansoprazole impurities—including lansoprazole sulfone (EP Impurity B, CAS 131926-99-3), lansoprazole sulfoxide (the parent drug itself, CAS 103577-45-3), and destrifluoroethoxy lansoprazole (CAS 60524-97-2)—each carry a distinct set of structural modifications that govern their chromatographic retention, mass spectrometric response, and regulatory identity [1]. 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is uniquely defined by its dual substitution pattern: the loss of the trifluoroethoxy group combined with the gain of a methylsulfonyl substituent at the pyridine 4-position, plus full oxidation of the bridging sulfur to the sulfone . These three concurrent alterations produce a molecular weight (365.43 Da) and polarity profile that differ measurably from any single-modification impurity [2]. In compendial HPLC methods, even closely related substances exhibit distinct relative retention times (RRTs); for example, the USP monograph assigns lansoprazole related compound A an RRT of 1.1 and impurity B an RRT of 0.8 [1]. A compound bearing both a methylsulfonyl addition and the loss of the fluorinated side chain cannot be assumed to co-elute or share response factors with any existing pharmacopoeial impurity, making direct substitution invalid for method validation or system suitability testing [1].

Quantitative Differentiation Evidence: 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone vs. Closest In-Class Analogs


Molecular Weight Differentiation vs. Lansoprazole Sulfone (EP Impurity B): A 20 Da Mass Shift for Unambiguous LC-MS/MS Identification

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone (C₁₅H₁₅N₃O₄S₂, MW = 365.43) exhibits a molecular weight 19.93 Da lower than lansoprazole sulfone (C₁₆H₁₄F₃N₃O₃S, MW = 385.36), the most closely related pharmacopoeial impurity (EP Impurity B / USP Related Compound A) [1]. This mass difference arises from the replacement of the trifluoroethoxy group (–OCH₂CF₃, 99 Da) with a methylsulfonyl group (–SO₂CH₃, 79 Da), plus an additional sulfur oxidation state adjustment . In high-resolution mass spectrometry (HRMS), this ~20 Da shift provides baseline separation from lansoprazole sulfone and the parent drug lansoprazole (MW = 369.36), enabling unambiguous extracted ion chromatogram (EIC) detection without isobaric interference [2]. For context, the destrifluoroethoxy lansoprazole analog (CAS 60524-97-2, C₁₄H₁₃N₃OS, MW = 255.34) lacks the sulfone and methylsulfonyl groups entirely, resulting in a >110 Da difference that places it in a completely different mass range for MS method design [3].

Pharmaceutical impurity profiling LC-MS/MS method development Lansoprazole quality control

Certified Purity Level: 98% Minimum Purity Enables Direct Use as a Quantitative Reference Standard Without Further Purification

The commercially available 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone reference standard is supplied with a certified purity of ≥98% (as determined by HPLC) [1]. This purity level meets the ICH Q3A guideline expectations for identified impurity reference materials used in quantitative determination of specified impurities in new drug substances [2]. In contrast, the commonly used lansoprazole sulfone EP Impurity B reference standard is typically supplied at >95% purity , meaning that a 3% absolute purity difference can propagate into systematic error in external standard calibration if not mathematically corrected. At the 0.1% w/w impurity specification limit (the USP acceptance criterion for individual unspecified impurities in lansoprazole drug substance) [3], a 3% bias in the reference standard purity translates to an error of ±0.003% in the reported impurity level—small in absolute terms but potentially significant when reporting results near the disregard limit of 0.05% [3].

Reference standard qualification Pharmaceutical impurity quantification Method validation

Polarity-Driven Chromatographic Selectivity: Methylsulfonyl Substitution Alters Reversed-Phase Retention Relative to Trifluoroethoxy-Containing Analogs

The replacement of the hydrophobic trifluoroethoxy substituent (logP contribution ≈ +1.1) with the polar methylsulfonyl group (logP contribution ≈ –0.5) in 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is predicted to reduce the compound's octanol-water partition coefficient (logP) by approximately 1.6 log units relative to lansoprazole sulfone . This structural change directly impacts reversed-phase HPLC retention: under the USP compendial method conditions (acetonitrile-water-triethylamine mobile phase, pH 7.0, C18 column), the pharmacopoeial impurities elute with relative retention times (RRTs) spanning 0.5 to 1.2 relative to lansoprazole [1]. The target compound, bearing a significantly more polar 4-substituent, is expected to elute earlier (RRT < 0.8) than lansoprazole sulfone (RRT 1.1) [1], occupying a chromatographic space not currently occupied by any listed USP or EP specified impurity [1][2]. This unique retention window enables its use as an independent system suitability marker without co-elution risk with Impurity A, B, C, D, or E [1][2].

Reversed-phase HPLC Impurity separation Chromatographic method development

Dual-Functional Group Signature: Simultaneous Detection of Detrifluoroethoxy and Methylsulfonyl Moieties Provides Process-Specific Traceability

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is the only known lansoprazole-related substance that simultaneously carries (i) the absence of the trifluoroethoxy side chain—a hallmark of acid-catalyzed hydrolytic cleavage during synthesis—and (ii) a methylsulfonyl substituent at the pyridine 4-position, indicative of a specific oxidative side-reaction pathway involving methanesulfinic acid or related sulfonating agents [1]. In the published literature, the detrifluoroethoxy lansoprazole impurity (des-(trifluoroethoxy) lansoprazole) was identified as a principal synthetic route indicative impurity with a limit of detection (LOD) of 0.014% and limit of quantification (LOQ) of 0.035% by HPLC [1]. The target compound represents a further-oxidized and sulfonylated variant of this known impurity. No other common lansoprazole impurity—including lansoprazole N-oxide, lansoprazole sulfide, lansoprazole sulfone, or lansoprazole sulfone N-oxide [2]—carries this specific dual-modification signature [2].

Synthetic route tracing Process impurity identification Forced degradation studies

Regulatory Gap Filling: An Impurity Reference Standard Not Covered by Current USP or EP Compendial Monographs

A review of the current USP monograph for lansoprazole [1] and the British Pharmacopoeia 2025 monograph [2] confirms that neither compendium lists 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone among the specified impurities (USP lists Related Compound A, Impurity B, and Impurity C; BP/EP lists Impurities A–E) [1][2]. However, the ICH Q3A guideline requires identification, qualification, and reporting of any impurity present at ≥0.10% (or ≥0.05% for a maximum daily dose >2 g) [3]. When this compound is detected above the identification threshold in a drug substance batch, the absence of a pharmacopoeial reference standard creates a critical gap: quantitative determination cannot be performed without an authenticated reference material of known purity [3]. The commercial availability of this compound as a certified reference standard (≥98% purity) [4] directly addresses this gap, enabling ANDA applicants to satisfy FDA requirements for impurity identification and quantification as per 21 CFR 314.50(d)(1) [3].

ANDA submission Pharmacopoeial compliance Impurity reference standard

Key Application Scenarios for 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone in Pharmaceutical Development and Quality Control


HPLC Method Development for Non-Compendial Impurity Resolution

Analytical laboratories developing stability-indicating HPLC methods for lansoprazole drug substance can employ 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone as a retention time marker for the early-eluting polar impurity window (predicted RRT < 0.8). Because this compound occupies a chromatographic space not covered by any existing USP or EP specified impurity [1][2], it serves as an independent probe to verify that the method achieves baseline resolution between the solvent front, polar degradants, and known impurities A–E. This is critical under ICH Q2(R1) method validation requirements for specificity [3].

LC-MS/MS Quantification of Trace-Level Synthetic Route Impurities in ANDA Batches

For ANDA applicants who detect an unidentified impurity at ≥0.10% in lansoprazole drug substance, 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone provides a ready-to-use external standard for LC-MS/MS quantification. Its unique molecular weight (365.43 Da) and dual-modification structure enable specific MRM transition development, avoiding isobaric interference from lansoprazole sulfone (385.36 Da) or the parent drug (369.36 Da) [1]. The certified purity of ≥98% supports direct calibration without additional purification [4].

Forced Degradation Studies to Distinguish Hydrolytic vs. Oxidative Degradation Pathways

In forced degradation studies under ICH Q1A(R2) conditions, the appearance of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone as a degradation product can discriminate between acid-catalyzed hydrolytic cleavage (which produces the detrifluoroethoxy motif) and oxidative stress conditions (which generate the sulfone and methylsulfonyl moieties) [5][6]. Spiking experiments with this reference standard allow quantitative tracking of dual-pathway degradation kinetics, supporting shelf-life specification setting for lansoprazole formulations [5].

System Suitability Testing for High-Resolution Mass Spectrometry in Impurity Profiling

When implementing HRAM (high-resolution accurate mass) methods for comprehensive impurity profiling of lansoprazole enteric-coated preparations—as described in recent Chinese Pharmacopoeia-aligned studies that detected 9–14 impurities by HPLC-HRMS [6]—this compound serves as a mass accuracy calibration checkpoint at m/z 365.43. Its distinct elemental composition (C₁₅H₁₅N₃O₄S₂ vs. the typical C₁₆H₁₄F₃N₃OₓSₓ pattern of fluorinated lansoprazole impurities) provides an internal verification of the instrument's ability to resolve sulfur-containing isotopologue patterns (³⁴S contribution) critical for unambiguous impurity identification [6].

Quote Request

Request a Quote for 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.